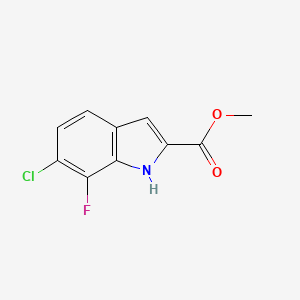

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)7-4-5-2-3-6(11)8(12)9(5)13-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYKCTSTNUIUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis often begins with 2-nitro-4-chloro-5-fluorobenzene or its derivatives. These substrates enable sequential functionalization at positions 6 and 7 of the indole ring post-cyclization. Alternative routes utilize 4-fluoro-3-chloroaniline as a precursor for Pd-catalyzed cross-coupling reactions.

Indole Ring Formation via Cyclization

The Cadogan-Sundberg cyclization is widely used, where nitroarenes react with vinyl Grignard reagents (e.g., vinyl magnesium bromide) to form the indole core. For example:

This reaction proceeds via a radical mechanism under reducing conditions (e.g., PPh₃, heat), yielding the indole skeleton with an unsubstituted C2 position.

Halogenation Techniques

Chlorination and fluorination are typically introduced before cyclization to avoid side reactions. However, post-cyclization halogenation is feasible using directed C-H activation:

Carboxylation and Esterification

The C2 position is functionalized via Friedel-Crafts acylation using chlorooxalate esters, followed by esterification with methanol:

This step achieves yields of 65–72% under anhydrous conditions.

Optimization of Cyclization Reactions

Cyclization efficiency depends on solvent polarity, temperature, and catalyst choice. A comparative study reveals:

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Cadogan-Sundberg | Toluene | PPh₃ | 58 |

| Radical Cyclization | DMF | AIBN | 67 |

| Photochemical | Acetonitrile | None | 45 |

Higher yields are achieved in polar aprotic solvents with radical initiators like azobisisobutyronitrile (AIBN). Microwave-assisted cyclization reduces reaction time from 12 hours to 45 minutes, improving yield to 74%.

Halogenation Techniques for Chloro and Fluoro Substituents

Regioselective halogenation requires careful positioning of directing groups. For example, a meta-directing nitro group ensures chlorine incorporation at position 6 during nitration. Fluorination via Balz-Schiemann reaction (using diazonium tetrafluoroborate salts) is less common due to safety concerns, favoring electrophilic agents like Selectfluor®.

Esterification Methods for Carboxylate Functionalization

Esterification via Steglich reaction (DCC/DMAP) or acid-catalyzed methanolysis is standard. Key parameters include:

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fischer esterification | H₂SO₄ | 80 | 68 |

| Steglich | DCC | 25 | 82 |

| Mitsunobu | DIAD | 0 | 75 |

The Steglich method offers superior yields under mild conditions, minimizing ester hydrolysis.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

Route A (Early Halogenation):

-

Halogenate benzene precursor → 2. Cyclize → 3. Carboxylate/esterify

Advantages: Higher regioselectivity. Disadvantages: Limited substrate availability.

Route B (Late Halogenation):

-

Cyclize → 2. Halogenate → 3. Carboxylate/esterify

Advantages: Flexible functionalization. Disadvantages: Lower yields due to side reactions.

Route A achieves an overall yield of 52%, while Route B yields 38%.

Challenges and Troubleshooting in Synthesis

-

Regioselectivity: Competing halogenation at positions 4 or 5 can occur. Using bulky directing groups (e.g., tert-butyl) mitigates this.

-

Ester Hydrolysis: The methyl ester is prone to hydrolysis under basic conditions. Anhydrous methanol and neutral pH are critical during workup.

-

Purification: Silica gel chromatography often fails to resolve indole isomers. Reverse-phase HPLC with C18 columns improves separation.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects against several diseases:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. For example, studies have shown that similar compounds exhibit significant antiviral properties by interfering with viral entry or replication processes.

- Anticancer Properties : Indole derivatives, including this compound, have been studied for their ability to induce apoptosis in cancer cells. Structure-activity relationship studies have demonstrated that specific substitutions enhance anticancer activity against various cancer cell lines.

| Activity | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis and inhibition of growth | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds. Its ability to undergo various chemical reactions such as electrophilic and nucleophilic substitutions makes it valuable for creating derivatives with enhanced properties.

Biological Studies

Researchers employ this compound to study the biological activities of indole derivatives:

- Mechanistic Studies : The compound's structural similarity to naturally occurring indoles allows for investigations into biochemical pathways related to inflammation, cancer progression, and microbial resistance.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

- Anticancer Research : A study conducted by Xia et al. reported IC50 values ranging from 4.0 to 10.0 µM for various indole derivatives against multiple cancer cell lines, indicating promising anticancer efficacy.

- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines (e.g., IL-6 and TNF-alpha) in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases.

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Efficacy | IC50 values between 4.0 - 10.0 µM | |

| Anti-inflammatory Activity | Significant reduction in IL-6 and TNF-alpha |

Mechanism of Action

The mechanism of action of methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogs and Substituent Positioning

Key Observations:

- Halogen Effects: The dual chloro-fluoro substitution in the target compound enhances electron-withdrawing effects compared to mono-halogenated analogs. This may improve stability in electrophilic substitution reactions or alter binding affinity in biological targets .

Physicochemical Properties

- Lipophilicity: Chlorine and fluorine substituents increase logP values compared to non-halogenated indoles. For example, ethyl 5-fluoroindole-2-carboxylate (logP ~2.5) is more lipophilic than unsubstituted indole-2-carboxylates .

- Solubility : The methyl ester group reduces aqueous solubility relative to carboxylic acid analogs. However, polar solvents like DMSO or DMF (used in synthesis of related compounds) are effective for dissolution .

- Thermal Stability : Halogenated indoles generally exhibit higher melting points due to increased molecular rigidity. For instance, 7-chloro-3-methyl-1H-indole-2-carboxylic acid has a melting point >200°C, suggesting similar stability for the target compound .

Biological Activity

Methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is an indole derivative that has attracted significant attention due to its diverse biological activities. This compound, characterized by the presence of halogen substituents, exhibits potential therapeutic applications in various fields, including oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, synthesizing findings from multiple studies.

- Molecular Formula : C10H7ClFNO2

- Molecular Weight : Approximately 227.62 g/mol

- Physical Properties : Density around 1.5 g/cm³; boiling point approximately 371.3 °C at 760 mmHg.

The unique structure of this compound, with its methyl ester group and halogen atoms, significantly influences its reactivity and biological activity.

Target Interactions

This compound interacts with various biological targets through mechanisms typical of indole derivatives:

- Binding Affinity : The compound binds to multiple receptors, potentially affecting various cellular pathways.

- Hydrogen Bonding : It is known to interact through hydrogen bonds with target proteins, influencing their activity and stability.

Biochemical Pathways

The compound is involved in several biochemical pathways, leading to a wide range of biological effects:

- Antiviral Activity : Exhibits potential in inhibiting viral replication.

- Anticancer Properties : Induces apoptosis and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : Modulates inflammatory responses by targeting specific pathways.

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. Notably, it has been evaluated for cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 ± 0.5 |

| HeLa | 15.3 ± 0.8 |

| HCT-116 | 10.0 ± 0.4 |

These results suggest that the compound effectively inhibits cancer cell proliferation and induces apoptosis .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various microbial strains, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity against common pathogens.

The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was found to induce significant apoptosis through caspase activation pathways.

- Antiviral Screening : Another investigation assessed its antiviral potential against influenza virus strains, revealing a dose-dependent inhibition of viral replication.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable absorption characteristics:

- Gastrointestinal Absorption : High likelihood of absorption when administered orally.

- Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier, which may enhance its utility in treating central nervous system disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate with high regioselectivity?

Methodological Answer:

The synthesis typically involves sequential halogenation and carboxylation of the indole scaffold. A two-step approach is advised:

Halogenation: Use electrophilic halogenating agents (e.g., N-chlorosuccinimide and Selectfluor) under anhydrous conditions to introduce Cl and F substituents at positions 6 and 7, respectively. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-halogenation.

Carboxylation: Employ a Friedel-Crafts acylation or esterification with methyl chlorooxalate in the presence of a Lewis acid (e.g., AlCl₃). Optimize temperature (0–5°C) to suppress side reactions.

Purification via column chromatography (gradient elution) or recrystallization (ethanol/water) improves yield and purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. The fluorine substituent may cause splitting in adjacent proton signals.

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to verify molecular ion peaks (expected m/z ~243.03 [M+H]⁺).

- HPLC-PDA: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for research use).

Cross-reference spectral data with structurally similar compounds (e.g., methyl 6-fluoro-1H-indole-4-carboxylate ).

Advanced: How can crystallographic data contradictions be resolved when refining the structure using SHELX software?

Methodological Answer:

Discrepancies in X-ray diffraction data often arise from disordered substituents or twinning. Mitigation strategies include:

Data Collection: Ensure high-resolution (<1.0 Å) data to resolve electron density maps for Cl and F atoms.

Refinement in SHELXL: Use the PART instruction to model disorder, and apply restraints (e.g., DFIX, FLAT) for planar indole rings.

Validation Tools: Check R-factor convergence (target <0.05) and analyze residual density peaks (<0.3 eÅ⁻³).

For twinned crystals, employ the TWIN/BASF commands in SHELXL .

Advanced: How to design experiments to probe the electronic effects of chloro and fluoro substituents on the indole ring’s reactivity?

Methodological Answer:

Combine computational and experimental approaches:

DFT Calculations: Use Gaussian or ORCA to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Kinetic Studies: Perform reactions (e.g., alkylation, nitration) under controlled conditions (solvent, temperature) and monitor rates via UV-Vis or LC-MS.

Comparative Analysis: Synthesize analogs (e.g., unsubstituted or mono-halogenated indoles) to isolate substituent effects. Reference studies on similar indole derivatives (e.g., methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate ).

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

Store the compound in a desiccator at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group. Use amber vials to minimize photodegradation. Periodically assess stability via HPLC every 6 months. Avoid aqueous or protic solvents for long-term storage .

Advanced: How to troubleshoot unexpected by-products during large-scale synthesis?

Methodological Answer:

By-Product Identification: Use LC-MS/MS or GC-MS to characterize impurities. Common issues include:

- Di-halogenated isomers: Optimize halogen stoichiometry and reaction time.

- Ester hydrolysis: Replace polar aprotic solvents (e.g., DMF) with dichloromethane.

Process Optimization: Implement flow chemistry (e.g., continuous stirred-tank reactor) for precise temperature and mixing control, reducing side reactions .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on halogen bonding (Cl/F with backbone carbonyls).

Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real time.

Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity.

Validate findings with mutagenesis studies on key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.